molecular formula C₂₀H₂₀D₆O₆ B1146379 rac Secoisolariciresinol-d6 CAS No. 1346603-90-4

rac Secoisolariciresinol-d6

Cat. No.: B1146379
CAS No.: 1346603-90-4
M. Wt: 368.45
InChI Key:
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Description

Rac Secoisolariciresinol-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₀D₆O₆ and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Biotransformation and Production

  • Biological Production : A significant advancement in the field is the identification of bacterial strains capable of producing secoisolariciresinol through the biotransformation of precursors found in defatted flaxseeds. Klebsiella sp. strain S1, isolated from the human intestinal flora, has been characterized for this ability, highlighting a novel method for producing this lignan without the need for chemical synthesis, offering potential therapeutic value for various diseases, including cancer (Yu-Jie Zhou et al., 2017).

Biosynthesis Pathways

  • Enzymatic Conversion : Research has elucidated the enzymatic pathways involved in the conversion of secoisolariciresinol to other biologically active lignans. For example, the purification, cloning, and functional expression of secoisolariciresinol dehydrogenase have been documented, which plays a critical role in the conversion of secoisolariciresinol into matairesinol in plants, providing a foundation for further understanding the biosynthetic pathway of these lignans (Z. Xia et al., 2001).

Health Benefits and Disease Prevention

  • Antioxidant and Radioprotective Properties : Novel synthetic secoisolariciresinol diglucosides have demonstrated strong antioxidant and free radical scavenging properties, alongside DNA-radioprotective properties, suggesting their potential in radioprotection and cancer therapy (O. Mishra et al., 2014).
  • Anticancer Activity : Secoisolariciresinol diglucoside has shown promise in inducing pyroptosis, a form of programmed cell death, in colorectal cancer cells, suggesting its potential as a therapeutic agent against cancer (Tuo Chen et al., 2022).

Mechanism of Action

Target of Action

Rac Secoisolariciresinol-d6 is a labeled lignan (phenylpropanoid) with significant estrogenic activity . This suggests that its primary targets are likely to be estrogen receptors, which play a crucial role in numerous biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.

Biochemical Pathways

This includes pathways related to cell growth, differentiation, and reproduction

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its estrogenic activity. It may influence cell growth and differentiation, potentially having impacts on various tissues throughout the body. The specific effects are likely to be context-dependent and may vary based on factors such as the specific tissue and the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

“rac Secoisolariciresinol-d6” interacts with various enzymes, proteins, and other biomolecules. It is known to undergo biotransformation by gut microbiota into enterolignans, which might exhibit more potent bioactivities than the precursor lignans . The compound is involved in phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .

Cellular Effects

“this compound” has been shown to have effects on various types of cells and cellular processes. It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier (BBB) in vivo, and prevent enhanced BBB permeability during systemic inflammatory response . It also has potential osteogenic effects .

Molecular Mechanism

Known protective mechanisms include direct free radical scavenging activity . It also directly inhibits BBB interactions with inflammatory cells and reduces the inflammatory state of leukocytes .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in various metabolic reactions, suggesting that its effects may change over time due to these reactions .

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It undergoes biotransformation by gut microbiota into enterolignans . The metabolic reactions include phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .

Properties

IUPAC Name

(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUETUDUXMCLALY-CDXZYTGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](CO)[C@@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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